Sdz eaa 494
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Overview
Description
Preparation Methods
The synthesis of d-CCPene involves the preparation of its enantiomers, which are derived from 4-(3-phosphonopropyl)piperazine-2-carboxylic acid. The unsaturated analogue, (E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid, is synthesized through a series of chemical reactions that include the use of phosphonopropyl groups and piperazine derivatives . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
d-CCPene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
d-CCPene has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of NMDA receptor antagonists.
Biology: d-CCPene is used in research to understand the mechanisms of neuroprotection and neurodegeneration.
Mechanism of Action
d-CCPene exerts its effects by acting as a competitive antagonist of the NMDA receptor. This receptor is involved in synaptic plasticity and memory function. By blocking the receptor, d-CCPene prevents the excessive influx of calcium ions, which can lead to neuronal damage and cell death. This mechanism is particularly important in the context of neuroprotection, where d-CCPene helps to reduce the extent of brain damage following ischemic events .
Comparison with Similar Compounds
d-CCPene is similar to other NMDA receptor antagonists, such as (E)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid and its derivatives. d-CCPene is unique in its specific structure and the presence of the phosphonoprop-2-enyl group, which contributes to its distinct pharmacological properties . Other similar compounds include:
MK-801: Another NMDA receptor antagonist with different structural properties.
AP5: A selective NMDA receptor antagonist used in neuropharmacological research.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
CAS No. |
137424-80-7 |
---|---|
Molecular Formula |
C8H15N2O5P |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+ |
InChI Key |
VZXMZMJSGLFKQI-ORCRQEGFSA-N |
SMILES |
C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O |
Isomeric SMILES |
C1CN(CC(N1)C(=O)O)C/C=C/P(=O)(O)O |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O |
Synonyms |
3-(2-carboxypiperazine-4-yl)-1-propenyl-1-phosphonic acid 4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid cppene D-CPP-ene SDZ EAA 494 SDZ EAA 494, (E)-isomer SDZ EAA 494, (R-(E))-isomer SDZ EAA 494, (S-(E))-isome |
Origin of Product |
United States |
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